11-Hydroxyaporphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

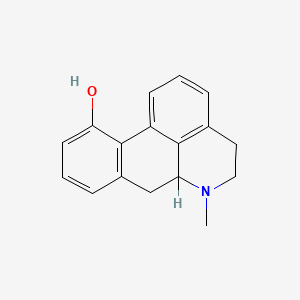

(R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol est un composé organique complexe appartenant à la famille des quinoléines. Les quinoléines sont des composés hétérocycliques contenant de l'azote qui sont largement présents dans la nature et ont des applications significatives en chimie médicinale et organique synthétique . Ce composé spécifique est caractérisé par sa structure unique, qui comprend un groupe méthyle et un groupe hydroxyle liés à un noyau de dibenzoquinoléine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de dérivés de quinoléine, y compris (R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol, peut être réalisée par différentes méthodes. Les voies synthétiques courantes comprennent :

Synthèse de Friedländer : Elle implique la condensation de la 2-aminobenzaldéhyde avec une cétone en présence d'un catalyseur acide.

Synthèse de Skraup : Cette méthode utilise de l'aniline, du glycérol et un agent oxydant comme le nitrobenzène en milieu acide.

Réaction de Pfitzinger : Elle implique la réaction de l'isatine avec une cétone en présence d'une base.

Méthodes de production industrielle

La production industrielle de dérivés de quinoléine utilise souvent des méthodes écologiques et durables. Celles-ci incluent :

Synthèse assistée par micro-ondes : Cette méthode réduit le temps de réaction et la consommation d'énergie.

Réactions sans solvant : Ces réactions minimisent l'utilisation de solvants nocifs.

Catalyse par des liquides ioniques : Les liquides ioniques peuvent être utilisés comme catalyseurs pour améliorer l'efficacité et la sélectivité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

(R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le composé peut être réduit pour former différents dérivés hydrogénés.

Substitution : Les groupes méthyle et hydroxyle peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure d'aluminium et de lithium (LiAlH₄).

Catalyseurs : Palladium sur carbone (Pd/C), oxyde de platine (PtO₂).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés biologiques et chimiques différentes.

Applications de la recherche scientifique

(R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.

Industrie : Utilisé dans la production de colorants, de catalyseurs et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de (R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber la synthèse de l'ADN en interagissant avec la gyrase de l'ADN et la topoisomérase .

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that 11-hydroxyaporphine and its derivatives may be effective in treating various neurological disorders. A notable patent outlines their use in:

- Parkinson's Disease : By improving motor function and reducing symptoms associated with dopamine deficiency.

- Schizophrenia : Targeting dopamine dysregulation to help manage psychotic symptoms.

- Depressive Disorders : Leveraging serotonergic activity to enhance mood stabilization.

Sexual Dysfunction

The compound has been noted for its effectiveness in treating erectile dysfunction by acting as a dopamine agonist, which can enhance sexual arousal and performance through improved blood flow and nerve signaling.

Imaging Applications

This compound derivatives have been explored for their utility in imaging techniques such as:

- Positron Emission Tomography (PET) : Radiolabeled compounds can be used to visualize D2 high receptor distribution in vivo, aiding in the diagnosis and monitoring of dopamine-related disorders.

- Single Photon Emission Computed Tomography (SPECT) : Similar applications as PET but utilizing different radiolabeling techniques.

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Case Study on Parkinson's Disease Treatment :

- A clinical trial investigated the effects of a specific derivative on patients with advanced Parkinson's disease. Results indicated significant improvements in motor function and reduced "on-off" phenomena associated with traditional L-DOPA treatment.

-

Case Study on Schizophrenia Management :

- A cohort study evaluated the impact of this compound on patients with treatment-resistant schizophrenia. The findings suggested a reduction in psychotic symptoms when combined with standard antipsychotic therapies.

-

Sexual Dysfunction Intervention :

- A randomized controlled trial assessed the efficacy of this compound for erectile dysfunction. Participants reported improved sexual satisfaction and increased frequency of sexual activity compared to placebo.

Mécanisme D'action

The mechanism of action of ®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Une structure plus simple avec des activités biologiques similaires.

Isoquinoléine : Un autre hétérocycle contenant de l'azote avec des propriétés distinctes.

Quinazoline : Connu pour ses applications thérapeutiques dans le traitement du cancer.

Unicité

(R)-6-Méthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol est unique en raison de ses groupes fonctionnels et de sa stéréochimie spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes par rapport à d'autres dérivés de quinoléine .

Propriétés

Formule moléculaire |

C17H17NO |

|---|---|

Poids moléculaire |

251.32 g/mol |

Nom IUPAC |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13/h2-7,14,19H,8-10H2,1H3 |

Clé InChI |

PCGXWSCASZVBJT-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

Synonymes |

11-hydroxyaporphine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.